

N-Phenylmaleamic acid chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Phenylmaleamic acid*

Cat. No.: B147418

[Get Quote](#)

An In-Depth Technical Guide to **N-Phenylmaleamic Acid**

Introduction

N-Phenylmaleamic acid, also known as maleanilic acid, is an organic compound with the chemical formula $C_{10}H_9NO_3$.^{[1][2]} It is characterized by a maleamic acid backbone substituted with a phenyl group on the nitrogen atom.^{[1][3]} This compound typically appears as a white to off-white or yellow crystalline solid at room temperature.^{[1][4]} **N-Phenylmaleamic acid** serves as a crucial intermediate in organic synthesis, particularly for the production of **N-phenylmaleimide**, a valuable monomer in polymer chemistry and a dienophile in Diels-Alder reactions.^{[3][5]} Its derivatives and related compounds are subjects of interest in pharmaceutical and agricultural research.^{[3][4]} This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Structure

N-Phenylmaleamic acid is systematically named (2Z)-4-Oxo-4-(phenylamino)-2-butenoic acid.^{[1][6]} The structure features a carboxylic acid group and an amide group, with the double bond in the cis or (Z) configuration. This configuration is key to its reactivity, particularly in cyclization reactions. The presence of both an acidic carboxylic group and a basic amine-related functional group allows it to potentially act as a zwitterion under specific conditions.^[1]

Table 1: Chemical Identifiers for **N-Phenylmaleamic Acid**

Identifier	Value
CAS Number	555-59-9 [1] [2] [3] [7] [8]
Molecular Formula	C ₁₀ H ₉ NO ₃ [1] [2] [3] [7] [8]
Molecular Weight	191.18 g/mol [3] [4] [7]
IUPAC Name	(2Z)-4-Oxo-4-(phenylamino)-2-butenoic acid [1] [4] [6]
Synonyms	Maleanilic acid, Maleic acid monoanilide, (Z)-4-anilino-4-oxobut-2-enoic acid [1] [2] [6] [9]
InChI Key	WHZLCOICKHIPRL-SREVYHEPSA-N [1] [2] [3] [8]

| SMILES | O=C(O)/C=C\C(=O)NC1=CC=CC=C1[\[1\]](#)[\[10\]](#) |

Physicochemical Properties

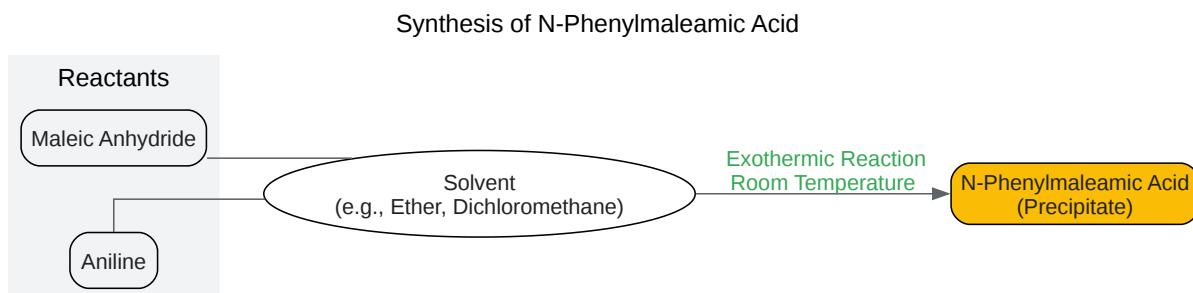
N-Phenylmaleamic acid is a solid compound with limited solubility in water and many non-polar organic solvents but is soluble in polar solvents like dimethylformamide (DMF).[\[1\]](#)[\[4\]](#) Its physical and chemical properties are summarized in the tables below.

Table 2: Physical Properties of **N-Phenylmaleamic Acid**

Property	Value	Source(s)
Appearance	White to off-white / yellow crystalline solid	[1] [3] [4]
Melting Point	188-192 °C (decomposes)	[4] [7] [11]
Boiling Point	442.1 °C at 760 mmHg	[7] [12]
Density	1.329 - 1.418 g/cm ³	[4] [7] [12]

| Flash Point | 221.1 °C [\[7\]](#)[\[12\]](#) |

Table 3: Solubility of **N-Phenylmaleamic Acid** at 27 °C


Solvent	Solubility (g / 100 mL solution)
Dimethylformamide	12.9
Butyl Cellosolve	1.1
Dioxane	0.9
Acetone	0.3
Methanol	0.3
Acetonitrile	0.2
Ethanol	0.2
Water	< 0.1
Benzene	< 0.1
Carbon Tetrachloride	< 0.1
Chloroform	< 0.1
Ether	< 0.1
Toluene	< 0.1

(Data sourced from[\[4\]](#))

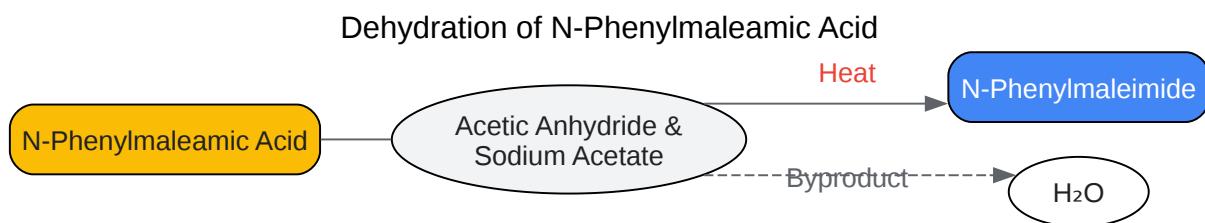
Synthesis and Reactivity

Synthesis of N-Phenylmaleamic Acid

The primary method for synthesizing **N-Phenylmaleamic acid** is the reaction between maleic anhydride and aniline.[\[3\]](#)[\[5\]](#) This reaction is typically exothermic and results in the formation of the product in nearly quantitative yield.[\[5\]](#) The process involves the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring.

[Click to download full resolution via product page](#)

Fig 1. Synthesis workflow for **N-Phenylmaleamic acid**.


This protocol is adapted from procedures described in the literature.[\[13\]](#)

- **Dissolution:** Dissolve maleic anhydride (1.0 equivalent) in a suitable solvent, such as anhydrous ethyl ether or dichloromethane, in a three-necked flask equipped with a stirrer and a dropping funnel.
- **Addition of Aniline:** While stirring, slowly add a solution of aniline (1.0 equivalent) in the same solvent from the dropping funnel. The reaction is exothermic, and a thick suspension or precipitate will form almost immediately.[\[13\]](#)[\[14\]](#) To prevent side reactions, the temperature can be maintained at 15–20°C using an ice bath.[\[3\]](#)
- **Reaction:** Continue stirring the suspension at room temperature for approximately 1 hour to ensure the reaction goes to completion.
- **Isolation:** Collect the solid product by suction filtration.
- **Washing and Drying:** Wash the collected precipitate with several portions of cold solvent (e.g., ether or dichloromethane) to remove any unreacted starting materials.[\[14\]](#) Air-dry or dry the product under vacuum. The yield is typically high, often exceeding 80-90%.[\[5\]](#)[\[14\]](#)

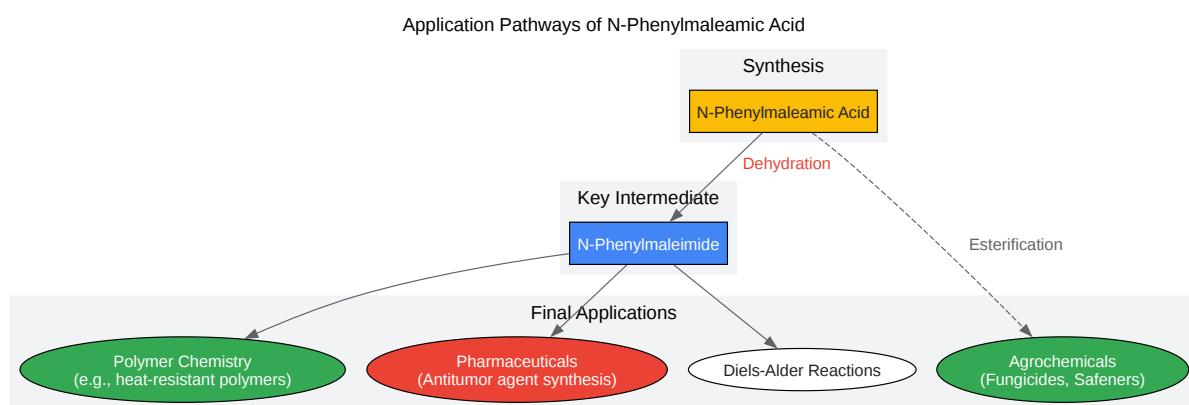
Key Reactions

The most significant reaction of **N-Phenylmaleamic acid** is its dehydration to form N-phenylmaleimide. It is also susceptible to hydrolysis and thermal decomposition.

N-Phenylmaleamic acid can be converted to N-phenylmaleimide through a cyclodehydration reaction. This is commonly achieved by heating it with acetic anhydride and a catalyst like sodium acetate.[3][13]

[Click to download full resolution via product page](#)

Fig 2. Reaction diagram for dehydration to N-phenylmaleimide.


This protocol is based on a procedure from Organic Syntheses.[13]

- Preparation: In an Erlenmeyer flask, combine acetic anhydride and anhydrous sodium acetate.
- Addition of Acid: Add the previously synthesized **N-Phenylmaleamic acid** to the flask.
- Heating: Swirl the suspension and heat it on a steam bath for about 30 minutes to dissolve the solids and complete the reaction.
- Precipitation: Cool the reaction mixture and pour it into ice water to precipitate the N-phenylmaleimide product.
- Isolation and Purification: Collect the product by suction filtration, wash it thoroughly with ice-cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like cyclohexane.
- Thermal Decomposition: When heated above 100°C in a vacuum, **N-Phenylmaleamic acid** dissociates back into maleic anhydride and aniline.[4]

- Hydrolysis: The compound shows hydrolysis when in an aqueous solution.[4]

Applications

The primary utility of **N-Phenylmaleamic acid** is as a stable intermediate for the synthesis of N-phenylmaleimide and other derivatives, which have widespread applications.

[Click to download full resolution via product page](#)

Fig 3. Logical workflow of **N-Phenylmaleamic acid** applications.

- Polymer Chemistry: N-phenylmaleimide, derived from **N-Phenylmaleamic acid**, is used to create heat-resistant polymers and copolymers due to the stability of the imide ring.[3]
- Pharmaceutical and Drug Development: Derivatives of **N-Phenylmaleamic acid** have been investigated for their biological activities. For example, some derivatives have shown potential as antitumor agents against various cancer cell lines.[3]

- Agrochemicals: The compound and its derivatives have applications in agriculture. Its esters have been used as fungicides, and N-phenylmaleimide derivatives can act as herbicide safeners by increasing glutathione levels in plants.[3][4]
- Organic Synthesis: N-phenylmaleimide is a highly reactive dienophile used in Diels-Alder reactions to synthesize complex cyclic compounds.[3]

Spectroscopic Characterization

Detailed spectroscopic data, including IR and mass spectra, are available through the NIST Chemistry WebBook.[2][8][15] The key expected spectral features are outlined below.

- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorptions for the N-H bond (around $3300\text{-}3500\text{ cm}^{-1}$), C=O stretching from both the carboxylic acid and amide groups (typically in the $1650\text{-}1750\text{ cm}^{-1}$ region), a broad O-H stretch from the carboxylic acid ($2500\text{-}3300\text{ cm}^{-1}$), and absorptions corresponding to the aromatic ring and C=C double bond.[16]
- ^1H NMR Spectroscopy: In the proton NMR spectrum, one would expect to see signals in the aromatic region (7-8 ppm) for the phenyl protons, signals for the two vinyl protons on the cis-double bond, and exchangeable signals for the N-H (amide) and O-H (acid) protons.[16]
- Mass Spectrometry: The electron ionization mass spectrum should show a molecular ion peak corresponding to its molecular weight of 191.18 g/mol .[2]

Safety and Handling

N-Phenylmaleamic acid is listed with risk codes R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.[7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

N-Phenylmaleamic acid is a fundamentally important and versatile chemical intermediate. Its straightforward, high-yield synthesis from common starting materials makes it an accessible precursor for more complex molecules. Its primary role as the direct precursor to N-

phenylmaleimide places it at a critical juncture for applications in advanced polymer science, organic synthesis, and the development of new pharmaceutical and agrochemical agents. A thorough understanding of its properties and reactivity is essential for scientists and researchers leveraging its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 555-59-9: N-Phenylmaleamic acid | CymitQuimica [cymitquimica.com]
- 2. N-Phenylmaleamic acid [webbook.nist.gov]
- 3. N-Phenylmaleamic Acid|Research Chemical [benchchem.com]
- 4. Maeanilic Acid [drugfuture.com]
- 5. prepchem.com [prepchem.com]
- 6. Maleic acid anilide | C10H9NO3 | CID 1550938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Phenyl maleamic acid | CAS 555-59-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. N-Phenylmaleamic acid [webbook.nist.gov]
- 9. Basic Chemical Data [dtp.cancer.gov]
- 10. N-phenylmaleamic acid [stenutz.eu]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. Maeanilic acid | 555-59-9 - BuyersGuideChem [buyersguidechem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. prepchem.com [prepchem.com]
- 15. N-Phenylmaleamic acid [webbook.nist.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [N-Phenylmaleamic acid chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b147418#n-phenylmaleamic-acid-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com